

Check Availability & Fricing

Gpbar1-IN-3 and its effects on non-alcoholic fatty liver disease (NAFLD)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gpbar1-IN-3	
Cat. No.:	B12412328	Get Quote

An In-depth Technical Guide on the Gpbar1 Agonist INT-767 and its Effects on Non-alcoholic Fatty Liver Disease (NAFLD)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing unmet medical need, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH) with progressive fibrosis. The G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5, has emerged as a promising therapeutic target due to its role in regulating inflammation, metabolism, and energy homeostasis. While specific information on a compound named "Gpbar1-IN-3" is not available in the public domain, extensive preclinical research has been conducted on other Gpbar1 agonists. This technical guide focuses on INT-767, a potent, orally active, dual agonist for Gpbar1 and the Farnesoid X receptor (FXR), summarizing the key preclinical data on its efficacy and mechanism of action in NAFLD models.

Gpbar1 and FXR: Dual Agonism as a Therapeutic Strategy for NAFLD

Gpbar1 is a cell surface receptor expressed in various metabolically active tissues, including intestinal L-cells and liver non-parenchymal cells like Kupffer cells (resident macrophages) and sinusoidal endothelial cells[1][2]. Its activation by bile acids or synthetic agonists initiates



signaling cascades that have beneficial effects on glucose metabolism, energy expenditure, and inflammation[3][4].

INT-767 is a semi-synthetic bile acid derivative that potently and selectively activates both Gpbar1 and the nuclear receptor FXR[5]. FXR activation complements the actions of Gpbar1 by regulating bile acid, lipid, and glucose metabolism, and reducing hepatic inflammation. This dual agonism allows INT-767 to target multiple pathogenic pathways in NAFLD: metabolic dysregulation, inflammation, and fibrosis.

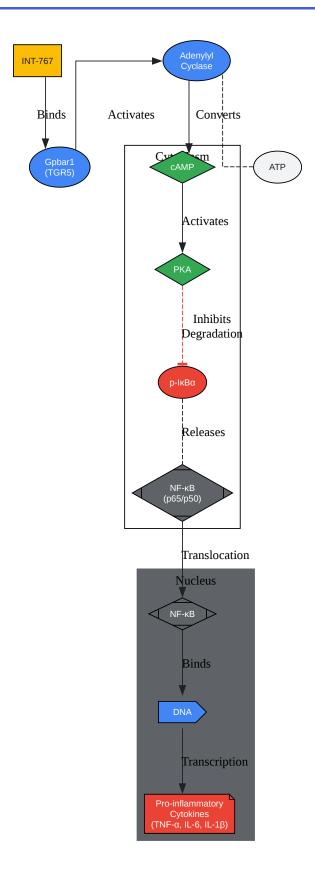
Signaling Pathways and Mechanism of Action

Activation of Gpbar1 by an agonist like INT-767 leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), a key downstream effector.

Key Anti-inflammatory and Metabolic Effects:

- Inhibition of Hepatic Inflammation: In liver macrophages (Kupffer cells), the Gpbar1-cAMP-PKA pathway exerts potent anti-inflammatory effects. It inhibits the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. This leads to a reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
- Modulation of Macrophage Phenotype: Treatment with INT-767 has been shown to modulate intrahepatic macrophage populations towards a less inflammatory, more restorative phenotype.
- Improved Glucose Homeostasis: In intestinal L-cells, Gpbar1 activation stimulates the
 secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances
 glucose-dependent insulin secretion, improves insulin sensitivity, and has extra-pancreatic
 metabolic benefits.
- Regulation of Lipid Metabolism: The dual activation of FXR is critical for reducing hepatic lipid accumulation. FXR activation downregulates SREBP-1c, a key transcription factor for de novo lipogenesis, thereby decreasing triglyceride synthesis.





Click to download full resolution via product page

Caption: Gpbar1 signaling pathway in a Kupffer cell.



Quantitative Data on the Efficacy of INT-767 in NAFLD Models

Multiple preclinical studies have demonstrated the efficacy of INT-767 in rodent models of NAFLD/NASH. The compound consistently improves metabolic parameters and liver histopathology.

Table 1: Effects of INT-767 on Liver Histopathology and Injury Markers



Paramete r	Animal Model	Treatmen t Details	Vehicle Control	INT-767 Treated	% Change <i>l</i> P-value	Citation
Steatosis Score	db/db Mice	30 mg/kg/day for 6 weeks	2.8 ± 0.2	1.2 ± 0.1	~57% reduction; p<0.01	
Inflammati on Score	db/db Mice	30 mg/kg/day for 6 weeks	2.5 ± 0.3	0.8 ± 0.2	~68% reduction; p<0.01	
Hepatocyte Ballooning	db/db Mice	30 mg/kg/day for 6 weeks	1.9 ± 0.2	0.5 ± 0.1	~74% reduction; p<0.01	_
NAFLD Activity Score (NAS)	ob/ob Mice (AMLN Diet)	10 mg/kg for 8 weeks	6.8 ± 0.3	3.1 ± 0.3	~54% reduction; p<0.001	-
Fibrosis Stage	ob/ob Mice (AMLN Diet)	10 mg/kg for 8 weeks	2.8 ± 0.2	1.3 ± 0.2	~54% reduction; p<0.001	-
Serum ALT (U/L)	HFD Rat Model	10 mg/kg/day for 4 weeks	~150	~75	~50% reduction; p<0.05	_
Serum AST (U/L)	HFD Rat Model	10 mg/kg/day for 4 weeks	~200	~100	~50% reduction; p<0.05	

Note: Values are approximated from graphical data or presented as mean \pm SE where available.

Table 2: Effects of INT-767 on Metabolic and Inflammatory Parameters



Paramete r	Animal Model	Treatmen t Details	Vehicle Control	INT-767 Treated	% Change / P-value	Citation
Serum Total Cholesterol (mmol/L)	HFD Rat Model	10 mg/kg/day for 4 weeks	~3.0	~2.0	~33% reduction; p<0.05	
Serum Triglycerid es (mmol/L)	HFD Rat Model	10 mg/kg/day for 4 weeks	~1.2	~0.8	~33% reduction; p<0.05	
Serum LDL (mmol/L)	HFD Rat Model	10 mg/kg/day for 4 weeks	~0.8	~0.4	~50% reduction; p<0.05	
Hepatic TNF-α mRNA	HFD Rat Model	10 mg/kg/day for 4 weeks	(Normalize d to 1)	~0.4	~60% reduction; p<0.05	
Hepatic NF-кВ mRNA	HFD Rat Model	10 mg/kg/day for 4 weeks	(Normalize d to 1)	~0.5	~50% reduction; p<0.05	_
Serum Endotoxin (EU/mL)	HFD Rat Model	10 mg/kg/day for 4 weeks	~0.45	~0.25	~44% reduction; p<0.05	

Note: Values are approximated from graphical data or presented as mean \pm SE where available.

Experimental Protocols

The following protocols are representative of the methodologies used in preclinical studies to evaluate the efficacy of INT-767 for NAFLD/NASH.

Animal Models



- High-Fat Diet (HFD) Induced NAFLD in Rats: Male Sprague-Dawley rats are fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 16 weeks) to induce features of NASH, including steatosis, inflammation, and insulin resistance.
- Genetic Obesity Models (db/db or ob/ob mice):
 - db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and NAFLD. They are often used to study the metabolic aspects of the disease.
 - ob/ob Mice on AMLN Diet: Leptin-deficient ob/ob mice fed a diet high in trans-fat, fructose, and cholesterol (AMLN diet) develop a more robust NASH phenotype with significant fibrosis, closely mimicking advanced human disease.

Treatment Protocol

- Compound Formulation: INT-767 is typically dissolved in a vehicle such as 0.5% carboxymethyl cellulose for oral administration.
- Administration: The compound is administered daily via oral gavage (PO) at doses ranging from 3 mg/kg to 30 mg/kg.
- Duration: Treatment duration varies depending on the model and study objectives, typically ranging from 4 to 16 weeks.

Key Analytical Methods

- Histological Analysis:
 - Liver tissue is fixed in formalin, embedded in paraffin, and sectioned.
 - Hematoxylin and Eosin (H&E) Staining: Used to assess overall liver architecture, steatosis (lipid droplets), inflammation (immune cell infiltrates), and hepatocyte ballooning.
 - Picro-Sirius Red Staining: Used to visualize and quantify collagen deposition as a measure of fibrosis.

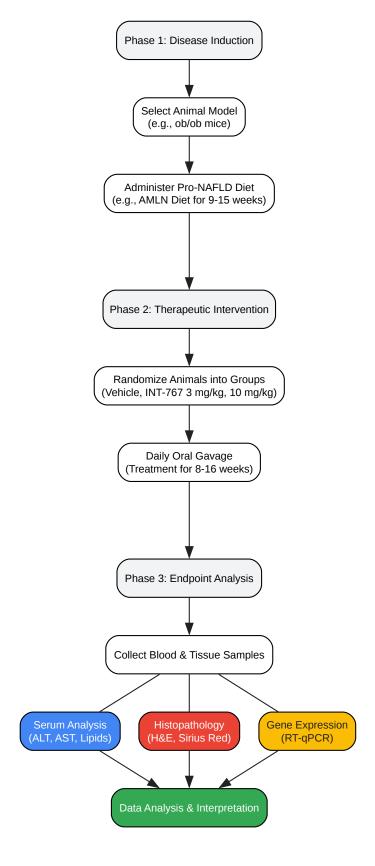






- Histological scoring systems (e.g., NAFLD Activity Score NAS) are used for semiquantitative assessment.
- Serum Biochemistry: Blood samples are collected to measure markers of liver injury (ALT, AST) and metabolic parameters (total cholesterol, triglycerides, LDL, glucose, insulin) using standard enzymatic assays.
- Gene Expression Analysis (RT-qPCR):
 - Total RNA is extracted from liver tissue.
 - RNA is reverse-transcribed to cDNA.
 - Quantitative real-time PCR is performed using specific primers for genes involved in inflammation (e.g., Tnf-α, Nf-κb), lipogenesis (e.g., Srebp-1c), and bile acid synthesis (e.g., Cyp7a1) to measure changes in mRNA expression levels.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western dietfed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis [iris.unisa.it]
- 5. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gpbar1-IN-3 and its effects on non-alcoholic fatty liver disease (NAFLD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412328#gpbar1-in-3-and-its-effects-on-non-alcoholic-fatty-liver-disease-nafld]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com